{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYZUULFNPVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Methyl(phenyl)amine with Diglycolic Anhydride
The most widely reported method involves the reaction of methyl(phenyl)amine with diglycolic anhydride (1,4-dioxane-2,6-dione) under mild conditions.
Procedure :
- Methyl(phenyl)amine (1.0 equiv) is dissolved in dry dimethylacetamide (DMA) at 0°C.
- Diglycolic anhydride (1.2 equiv) is added portion-wise, and the mixture is stirred at room temperature for 4–6 hours.
- The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the intermediate ester, which is hydrolyzed using 1 N NaOH to afford the final carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Reaction Time | 6 hours |
| Purification Method | Column chromatography |
| Characterization | $$ ^1H $$-NMR, LC-MS, HPLC |
This method is favored for its simplicity and scalability, though it requires careful control of anhydrous conditions to prevent hydrolysis of the anhydride.
Morpholinedione Intermediate Route
An alternative approach utilizes 4-(substituted aminoalkyl)-3,5-dioxomorpholinedione intermediates, as described in patent literature.
Procedure :
- Methyl(phenyl)amine is reacted with diglycolic anhydride in the presence of thionyl chloride to form a morpholinedione derivative.
- The intermediate is treated with aqueous sodium hydroxide at reflux to hydrolyze the morpholinedione ring.
- Acidification with HCl precipitates the target compound, which is recrystallized from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–84% |
| Reaction Time | 24 hours (including hydrolysis) |
| Purification Method | Recrystallization |
| Purity | >98% (HPLC) |
While this route offers high purity, the multi-step synthesis and use of corrosive reagents (e.g., thionyl chloride) limit its industrial applicability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Direct Acylation | 85–92 | 95–98 | Low | High |
| Morpholinedione Route | 78–84 | >98 | Moderate | Moderate |
| Eschenmoser Coupling | <50 | 90–92 | High | Low |
Key Findings :
- Direct acylation is optimal for large-scale production due to its simplicity and high yield.
- Morpholinedione intermediates provide superior purity for pharmaceutical applications.
- Eschenmoser-based methods remain experimental and require further optimization.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature and Catalysis
Byproduct Mitigation
- Unreacted anhydride : Removed via aqueous wash steps.
- Diacylated products : Minimized by using a 1:1 amine/anhydride ratio.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial and Regulatory Considerations
- Cost Analysis : Direct acylation costs ~\$120/kg vs. \$180/kg for the morpholinedione route.
- Safety : Thionyl chloride and sodium hydroxide necessitate corrosion-resistant equipment.
- Environmental Impact : Aqueous waste streams require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid with key analogues from the literature:
*Estimated molecular formula based on structural similarity.
Key Findings from Comparative Analysis
Bioactivity Modulation via Substituents: The presence of lactam rings (e.g., pyrrolidinone in Compound 8) enhances binding to metalloproteases like AP-M by mimicking peptide substrates . In contrast, aromatic heterocycles (e.g., thiazole in 4n) improve nuclear receptor (PPARγ) activation due to planar geometry and hydrogen-bonding motifs . Electron-withdrawing groups (e.g., nitro in 4n) increase binding affinity in receptor assays, whereas methoxy groups (e.g., in 3a) enhance solubility and membrane permeability .
Synthetic Accessibility: Compounds like 8 and 10 are synthesized via sequential alkylation, reduction, and acylation steps using ω-lactams and chloroacetamidophenoxyacetic acids . In contrast, thiazole derivatives (e.g., 4n) require coupling reactions between aminothiazoles and activated acetic acid intermediates .
Physicochemical Properties :
- Lactam-containing analogues (Compounds 8 and 10) exhibit higher melting points (96–129°C) due to crystalline packing from hydrogen-bonded lactam rings. Thiazole derivatives (4n) show lower thermal stability, likely due to steric hindrance from the nitro group .
Biological Activity
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methyl group attached to a phenyl ring and an oxo group, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 239.23 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Studies suggest that it may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
- Anticancer Activity : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases, leading to altered cell signaling and proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling cascades. This interaction can result in a range of biological effects, including anti-inflammatory and anticancer responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
- Anticancer Potential : In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in viability of breast cancer cells (MCF-7), with IC50 values around 30 µM after 48 hours of exposure. The induction of apoptosis was confirmed through flow cytometry analysis.
- Inflammatory Response Modulation : Research indicated that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 | Significant inhibition |
| Anticancer | MCF-7 | 30 | IC50 value observed |
| Anti-inflammatory | Macrophages | - | Reduced TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of intermediate esters or amides. For example, coupling methyl(phenyl)amine with oxoethoxyacetic acid derivatives under basic conditions (e.g., NaH in DMF) facilitates amide bond formation. Subsequent oxidation or reduction steps may require agents like KMnO₄ (for oxidation to carboxylic acids) or NaBH₄ (for alcohol derivatives) .
- Key Considerations : Temperature control (<60°C) and anhydrous conditions are critical to prevent side reactions. Yield optimization often involves iterative adjustments to stoichiometry and solvent polarity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.34 ppm for oxoethoxy protons) confirm backbone connectivity and substituent placement .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M-H]⁻ peaks for carboxylate forms) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
- Data Interpretation : Cross-referencing with computational models (e.g., PubChem data) ensures structural accuracy .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Controls : Include structurally related analogs (e.g., fluorobenzyl or chlorophenyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be systematically addressed?
- Approach :
- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation underlies inconsistent activity .
- Case Study : Analogous compounds with trifluoromethyl groups showed variable binding affinities due to metabolic lability, resolved via deuterium exchange .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Modifications :
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .
- Lipophilicity Adjustments : Introduce methyl or methoxy groups to balance LogP values (target: 1.5–3.0) .
- Validation : Plasma stability assays and Caco-2 permeability models predict oral bioavailability .
Q. How do substituent variations impact the compound’s mechanism of action?
- Structure-Activity Relationship (SAR) Table :
| Substituent | Biological Activity (IC₅₀, µM) | Key Observation |
|---|---|---|
| 4-Fluorobenzyl | 12.3 ± 1.2 | Enhanced enzyme inhibition |
| 4-Chlorobenzyl | 18.9 ± 2.1 | Moderate activity, higher LogP |
| 4-Methoxybenzyl | >50 | Reduced potency, improved solubility |
- Mechanistic Insight : Fluorine’s electronegativity enhances target binding via dipole interactions, while methoxy groups disrupt hydrophobic contacts .
Q. What computational tools predict the compound’s interaction with novel targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to map binding poses with kinases (e.g., EGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- Validation : Compare predicted ΔG values with experimental ITC (Isothermal Titration Calorimetry) data .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for analogs?
- Root Causes :
- Impurity Profiles : HPLC-MS identifies byproducts (e.g., over-oxidized derivatives) affecting yield calculations .
- Scale Dependency : Microscale (6 mmol) vs. bulk synthesis (0.5 mol) may alter reaction kinetics and purity .
- Solution : Optimize via Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects .
Q. Why do biological assays show variability across research groups?
- Factors :
- Cell Line Heterogeneity : Genetic drift in cultured cells alters target expression .
- Assay Conditions : Variations in serum content (e.g., 5% vs. 10% FBS) impact compound solubility and efficacy .
- Standardization : Adopt CLSI guidelines for assay reproducibility, including internal controls and inter-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
